methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
Beschreibung
The compound with the identifier “methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate” is a chemical entity listed in the PubChem database. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPPALEONMOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The preparation methods for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involve several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:
Synthesis of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are necessary for the final production of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the chemical reactions.
Purification: The final step involves the purification of the compound to ensure its purity and suitability for use in various applications.
Analyse Chemischer Reaktionen
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in biological assays to study the effects of the compound on various biological systems.
Medicine: It is used in medical research to study its potential therapeutic effects and mechanisms of action.
Industry: It is used in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound has similar structural features but differs in its specific applications and effects.
CID 63014: This compound is a salt mixture that shares some similarities with methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate but has distinct properties and uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
